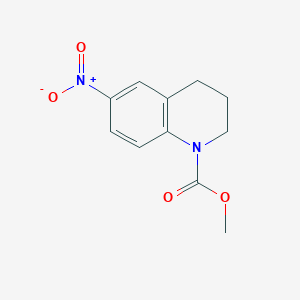

methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is a dihydroquinoline derivative featuring a nitro substituent at the 6-position and a methyl ester group at the 1-position of the partially saturated quinoline core. This compound is structurally significant due to the electron-withdrawing nitro group, which influences electronic properties and reactivity patterns. No direct synthesis protocols or characterization data (e.g., NMR, yield) are provided in the evidence, suggesting that its applications or studies may be underexplored compared to analogs.

Properties

IUPAC Name |

methyl 6-nitro-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-17-11(14)12-6-2-3-8-7-9(13(15)16)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYBGITYIGIHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

- Cyclization : Diphenyl ether enables high-temperature reactions (250°C) without decomposition, critical for microwave-assisted methods.

- Nitration : Sulfuric acid as a solvent ensures protonation of the quinoline nitrogen, enhancing electrophilic substitution.

- Esterification : Anhydrous DMF prevents hydrolysis during methyl group transfer.

Catalytic Innovations

Purification Techniques

- Preparative HPLC : Resolves nitro and ester regioisomers with a C18 column and acetonitrile/water mobile phase.

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>99% by HPLC).

Analytical Validation and Spectroscopic Data

Successful synthesis is confirmed through:

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.43 (dd, J = 9.2, 2.7 Hz, 1H, H-5), 7.75 (d, J = 9.2 Hz, 1H, H-7), 3.87 (s, 3H, OCH₃), 2.90–2.70 (m, 2H, H-3), 2.50–2.30 (m, 2H, H-4).

- IR : Peaks at 1700 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

- HRMS : m/z 236.23 [M+H]⁺ (calculated for C₁₁H₁₂N₂O₄).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Regioselectivity in nitration : Competing 5- and 7-nitro isomers are minimized using low temperatures (0–5°C) and stoichiometric nitric acid.

- Ester hydrolysis : Anhydrous conditions and rapid workup prevent degradation during esterification.

- Byproduct formation : Silica gel chromatography removes dimeric side products arising from Michael additions.

Industrial Scalability and Environmental Considerations

Large-scale production employs continuous flow reactors to enhance heat transfer during exothermic nitration. Solvent recovery systems reduce waste, with diphenyl ether recycled at 95% efficiency. Green chemistry principles are integrated by replacing dimethyl sulfate with dimethyl carbonate, a less toxic methylating agent.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Oxidation: The dihydroquinoline ring can be oxidized to form quinoline derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Quinoline-1(2H)-carboxylate derivatives.

Scientific Research Applications

Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Ester Group Modifications

- Methyl vs. tert-Butyl Esters: Methyl esters (e.g., methyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, 2h) are more reactive toward hydrolysis than bulky tert-butyl esters (e.g., tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate) due to reduced steric protection . tert-Butyl esters (e.g., 5 in ) often exhibit characteristic $^{13}\text{C NMR}$ peaks for the Boc carbonyl at ~154 ppm, whereas methyl esters show ester carbonyls at ~174 ppm .

Substituent Effects at Position 6

- Benzyl/Naphthyl Groups: Methyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h) and methyl 6-(naphthalen-2-ylmethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (13e) feature bulky aromatic substituents. These groups introduce steric hindrance, complicating purification (e.g., 13e required challenging silica gel chromatography due to similar Rf values to starting material) .

Spectral and Physicochemical Properties

- $^{13}\text{C NMR}$ Data: 4-Oxo Derivatives: The carbonyl peak at ~194 ppm (e.g., 2h) is characteristic of 4-oxo groups, absent in non-oxo analogs . Boc Carbonyl: tert-Butyl esters (e.g., 1d-CHO in ) show Boc carbonyls at ~154 ppm, distinct from methyl ester carbonyls (~174 ppm) .

- Optical Activity : Enantioselective synthesis methods (e.g., 3j with 92% ee) highlight the role of chiral ligands in achieving high purity, whereas 3o had only 23% ee .

Biological Activity

Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The presence of the nitro group at the 6-position and the carboxylate ester enhances its chemical reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its effectiveness against a range of pathogens:

- Bacterial Strains : In vitro studies have shown that this compound has significant inhibitory effects on Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MIC) ranging from 4.9 to 17 µM against E. coli and Staphylococcus aureus .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes due to the compound's ability to form reactive intermediates upon bioreduction .

Anticancer Activity

The anticancer properties of this compound have also been investigated extensively:

- Cancer Cell Lines : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival .

- Selectivity : Notably, the compound exhibits selectivity towards cancer cells over normal cells, reducing potential side effects associated with traditional chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive species that interact with cellular macromolecules, causing oxidative stress and subsequent cell death .

- Signal Transduction Modulation : It may modulate pathways such as those involving VEGFR-2, which is critical in angiogenesis and tumor growth .

Case Studies

Several studies have documented the biological efficacy of this compound:

- A study published in Nature Scientific Reports highlighted its role as a pro-apoptotic agent in cancer therapy, demonstrating significant tumor regression in animal models .

- Another investigation focused on its antibacterial properties against resistant strains of bacteria, confirming its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 6-nitroquinoline | Lacks dihydro structure | Limited antimicrobial activity |

| 6-Nitroquinoline | Simpler structure without ester | Moderate anticancer effects |

| Methyl 6-amino-3,4-dihydroquinoline | Reduced nitro group | Increased cytotoxicity against certain cancer types |

This table illustrates that while related compounds may share some properties, this compound possesses a unique combination of functional groups that enhance its biological activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate to achieve high yield and purity?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic hydrogenation. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalysts: Transition-metal catalysts (e.g., Pd/C) improve nitro-group reduction efficiency .

- Temperature control: Moderate heating (60–80°C) balances reaction speed and byproduct suppression .

Monitor purity via TLC and HPLC, and optimize yields by adjusting stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer: Use a combination of:

- 1H/13C NMR: To confirm the quinoline backbone and substituent positions .

- IR Spectroscopy: Identify functional groups (e.g., nitro, carboxylate) via characteristic absorption bands .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns .

- HPLC: Assess purity and quantify impurities using reverse-phase columns .

Q. What in vitro models are suitable for initial screening of its biological activity?

- Methodological Answer: Prioritize cell-based assays:

- Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition: Fluorometric assays for kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

- Methodological Answer:

- Synthetic diversification: Prepare analogs with varied substituents (e.g., halogen, alkyl groups) at positions 6 and 3/4 .

- Biological testing: Compare IC50 values across analogs in enzyme inhibition or cytotoxicity assays .

- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and guide structural modifications .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer: Address variability through:

- Standardized protocols: Replicate assays under controlled conditions (e.g., cell passage number, serum concentration) .

- Multi-parametric analysis: Use ANOVA to assess the impact of variables like pH, temperature, or solvent .

- Meta-analysis: Compare datasets from independent studies to identify consensus trends .

Q. What strategies are effective for elucidating the compound’s mechanism of action against microbial targets?

- Methodological Answer: Combine experimental and computational approaches:

- Transcriptomics: RNA sequencing to identify gene expression changes in treated microbial cultures .

- Molecular dynamics simulations: Analyze ligand-protein binding stability (e.g., with GROMACS) .

- Resistance studies: Serial passage assays to detect mutations in target pathogens .

Q. How can environmental stability and degradation pathways be systematically assessed?

- Methodological Answer:

- Hydrolytic stability: Incubate the compound at varying pH (3–10) and analyze degradation products via LC-MS .

- Photodegradation: Expose to UV light and monitor byproducts using high-resolution MS .

- Biotic transformation: Soil microcosm studies to evaluate microbial metabolism .

Q. What computational methods best predict interactions between this compound and biological targets?

- Methodological Answer:

- Molecular docking: Use AutoDock or Schrödinger Suite to screen against protein databases (e.g., PDB) .

- QSAR modeling: Develop regression models correlating structural descriptors (e.g., logP, polar surface area) with activity .

- Binding free energy calculations: Apply MM-PBSA/GBSA methods to refine interaction predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.